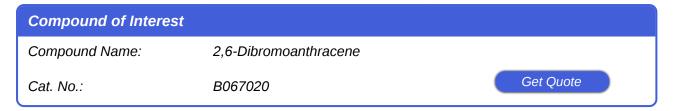


# An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key applications of **2,6-Dibromoanthracene**. It is intended to serve as a critical resource for professionals in organic synthesis, materials science, and drug development who utilize halogenated polycyclic aromatic hydrocarbons. This document includes summarized quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate both theoretical understanding and practical application.

## **Chemical and Physical Properties**

**2,6-Dibromoanthracene** is a halogenated aromatic hydrocarbon characterized as a yellow crystalline solid at room temperature.[1] Its properties make it a valuable building block in the synthesis of organic semiconductors.[1][2] It is generally insoluble in water but shows slight solubility in solvents like chloroform and DMSO, particularly with heating and sonication.[1]

Table 1: Physicochemical Properties of **2,6-Dibromoanthracene** 



Property	Value	Reference
CAS Number	186517-01-1	[1][3]
Molecular Formula	C14H8Br2	[1][3]
Molecular Weight	336.02 g/mol	[3]
Appearance	White to Orange to Green powder to crystal	[1][4]
Boiling Point	438.755 °C at 760 mmHg	[5]
Density	1.768 g/cm <sup>3</sup>	[5]
Vapor Pressure	0 mmHg at 25°C	[5]
ACD/LogP	6.06	[1]
Refractive Index	1.749	[5]
Solubility	Insoluble in water; Slightly soluble in Chloroform and DMSO (heated, sonicated)	[1]

### **Molecular Structure**

The molecular structure of **2,6-Dibromoanthracene** consists of a central anthracene core, which is a tricyclic aromatic system, with two bromine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts a C<sub>2</sub>h symmetry to the molecule. The bromine atoms act as functional handles for further chemical modifications through cross-coupling reactions, which is fundamental to its utility in materials science.[2][6]

While detailed crystallographic data such as specific bond lengths and angles are not readily available in public literature, the fundamental structure can be represented by various standard chemical identifiers.

Table 2: Structural and Spectroscopic Identifiers for **2,6-Dibromoanthracene** 



Identifier	Value	Reference
IUPAC Name	2,6-dibromoanthracene	[3]
Canonical SMILES	BrC1=CC2=CC3=CC=C(Br)C= C3C=C2C=C1	[3]
InChI	InChI=1S/C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub> /c15-13-3- 1-9-5-12-8-14(16)4-2-10(12)6- 11(9)7-13/h1-8H	[3]
InChIKey	BPRGLVVFWRNXEP- UHFFFAOYSA-N	[3]
$^1\!H$ NMR (300 MHz, CDCl3, $\delta$ in ppm)	8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H)	[5]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ in ppm)	133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22	[5]

# **Experimental Protocols**

The following sections detail the methodologies for the synthesis of **2,6-Dibromoanthracene** and its precursor, as well as a general protocol for spectroscopic characterization.

### Synthesis of 2,6-Dibromoanthraquinone (Precursor)

The synthesis of the direct precursor, 2,6-Dibromoanthraquinone, is crucial. A common method involves a diazotization reaction starting from 2,6-diamino-9,10-anthraquinone.[2]

#### Protocol:

- To a reaction flask, add 2,6-diamino-9,10-anthraquinone (5g, 20.99 mmol), cuprous bromide (11.72g, 52.50 mmol), and acetonitrile (300 ml).[2]
- Add butyl nitrite (6.20 ml, 52.00 mmol) to the mixture.[2]
- Heat the reaction mixture to 65°C and maintain for 2 hours.[2]



- Quench the reaction by adding 20% hydrochloric acid.[2]
- Filter the resulting precipitate and wash with dichloromethane and brine.[2]
- Purify the crude product by recrystallization from 1,4-dioxane to yield 2,6-Dibromoanthraquinone (Yield: 2.44g, 30%).[2]

### Synthesis of 2,6-Dibromoanthracene

This protocol describes the reduction of 2,6-Dibromoanthraquinone to the target compound.

#### Protocol:

- In a round-bottom flask, sequentially add 2,6-Dibromoanthraquinone (3 g, 8.2 mmol), glacial acetic acid (170 ml), 48% hydrobromic acid (20 ml), and 50% hypophosphorous acid (15 ml). [5]
- Equip the flask with a reflux condenser and heat the mixture to 140°C.[5]
- Maintain the reflux for 5 days.[5]
- After the reaction period, cool the solution and wash with ice water and ethanol to precipitate the product.[5]
- Filter the solid to obtain **2,6-Dibromoanthracene** (Yield: 1.46 g, 53%).[5]

### **General Protocol for NMR Spectroscopic Analysis**

Objective: To confirm the identity and purity of dibromoanthracene isomers.

#### Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl<sub>3</sub>)

### Methodology:

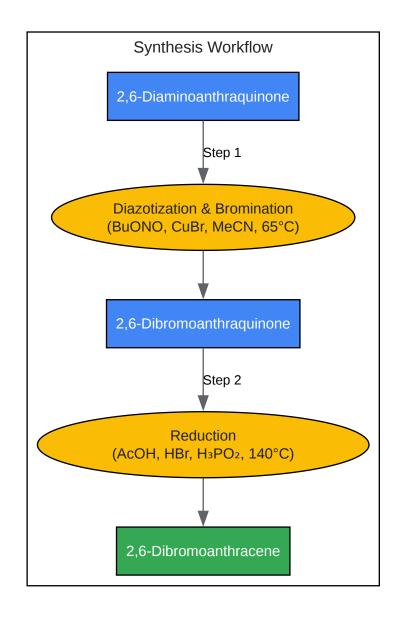


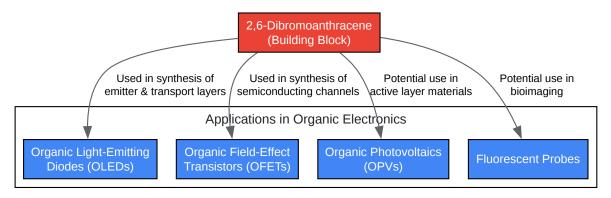
- Sample Preparation: Dissolve approximately 5-10 mg of the 2,6-Dibromoanthracene sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire the proton NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Accumulate 8-16 scans for a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
  - Acquire the carbon-13 NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of <sup>13</sup>C.

## **Visualized Workflows and Applications**

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving **2,6-Dibromoanthracene**.







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